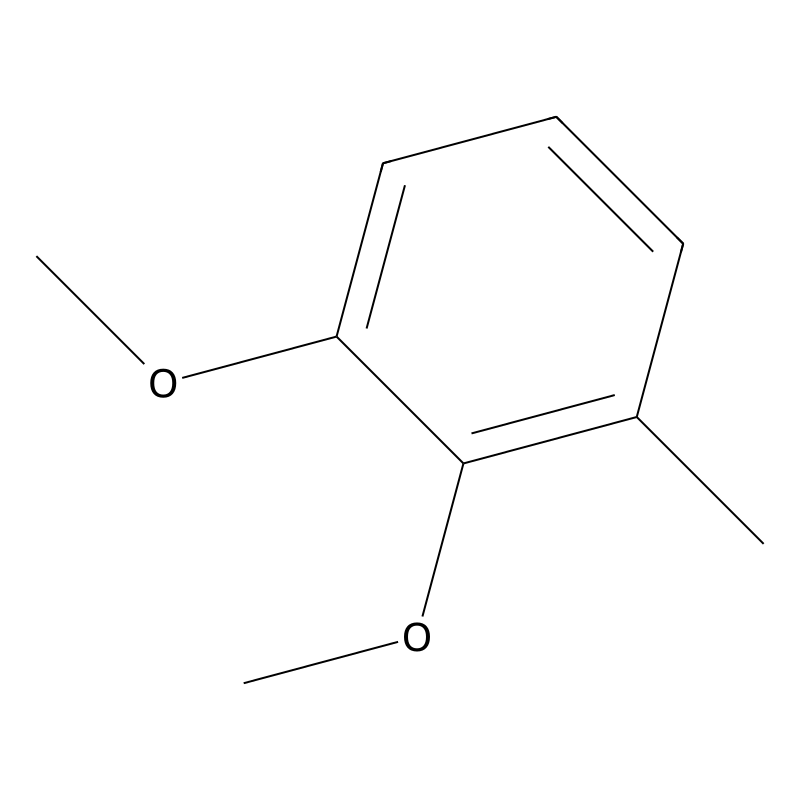2,3-Dimethoxytoluene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Preparation of 6,7-dimethoxy-4-hydroxyisochroman-3-one
The specific scientific field: This application falls under the field of Organic Chemistry, specifically in the synthesis of organic compounds .
A comprehensive and detailed summary of the application: 2,3-Dimethoxytoluene is used as a starting material in the synthesis of 6,7-dimethoxy-4-hydroxyisochroman-3-one . This compound could potentially be used in further reactions to synthesize more complex organic molecules.
A thorough summary of the results or outcomes obtained: The outcome of this application is the successful synthesis of 6,7-dimethoxy-4-hydroxyisochroman-3-one from 2,3-Dimethoxytoluene . .
2,3-Dimethoxytoluene is an organic compound with the molecular formula C₉H₁₂O₂ and a Chemical Abstracts Service number of 4463-33-6. It features a toluene backbone with two methoxy groups (-OCH₃) attached at the 2 and 3 positions. This compound is characterized by its aromatic structure and is often used as an intermediate in various chemical syntheses. Its physical properties include a boiling point of approximately 200 °C and a density of around 1.034 g/cm³ at 25 °C .
2,3-Dimethoxytoluene itself does not possess a well-defined mechanism of action in biological systems. Its significance lies in its role as a precursor for the synthesis of other compounds that might have specific biological activities.
- Electrophilic Substitution: The methoxy groups can activate the aromatic ring towards electrophilic substitution reactions, allowing for further functionalization.
- Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
- Reduction: Under specific conditions, it may undergo reduction to yield more saturated compounds.
Additionally, it is involved in the synthesis of other organic molecules, such as 6,7-dimethoxy-4-hydroxyisochroman-3-one .
Research indicates that 2,3-dimethoxytoluene has potential biological activity. It plays a role in the biosynthesis of volatile phenolic derivatives found in rose petals, facilitated by enzymes such as orcinol O-methyltransferases. This suggests its relevance in plant biochemistry and possibly in fragrance development.
The synthesis of 2,3-dimethoxytoluene can be achieved through various methods:
- Methylation of Toluene Derivatives: One common method involves the methylation of 2-methoxybenzaldehyde using formaldehyde under acidic conditions.
- Direct Alkylation: Another approach includes the direct alkylation of toluene with methanol in the presence of a catalyst.
- Rearrangement Reactions: Some synthetic routes may utilize rearrangement reactions involving related compounds.
These methods allow for the efficient production of 2,3-dimethoxytoluene in laboratory settings .
2,3-Dimethoxytoluene serves multiple applications across various fields:
- Chemical Intermediate: It is primarily used as an intermediate in organic synthesis for producing more complex molecules.
- Flavors and Fragrances: Due to its aromatic properties, it may be utilized in the formulation of flavors and fragrances.
- Research: It is often employed in academic and industrial research for studying reaction mechanisms and biological processes.
Several compounds share structural similarities with 2,3-dimethoxytoluene. Below is a comparison with notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Methoxytoluene | One methoxy group at position 2 | Less sterically hindered; simpler reactivity |
| 3-Methoxytoluene | One methoxy group at position 3 | Similar reactivity; different electrophilic sites |
| 4-Methoxytoluene | One methoxy group at position 4 | More sterically hindered; less reactive than others |
| Dimethylphenol | Two methyl groups on phenol | Different functional properties; used as disinfectant |
The uniqueness of 2,3-dimethoxytoluene lies in its specific arrangement of methoxy groups which influences its reactivity and biological interactions compared to these similar compounds.
XLogP3
Boiling Point
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








